molecular formula C14H17N5O2S B2386697 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide CAS No. 1396850-59-1

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2386697
CAS No.: 1396850-59-1
M. Wt: 319.38
InChI Key: QDSOHVNXTPSTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a compound that has been explored in various scientific research contexts. Its applications are found in the synthesis of hybrid molecules and the investigation of their biological activities. For example, compounds with similar structures have been synthesized and screened for antimicrobial, antilipase, and antiurease activities, showing that some of them possess good to moderate antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Another study involved the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. This research demonstrates the chemical versatility and potential for creating new molecules with possible therapeutic applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-18-12(20)5-4-11(17-18)19-7-2-3-10(9-19)13(21)16-14-15-6-8-22-14/h4-6,8,10H,2-3,7,9H2,1H3,(H,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSOHVNXTPSTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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